molecular formula C12H15NO4 B14902742 1-(4-Ethyl-2-nitrophenoxy)butan-2-one

1-(4-Ethyl-2-nitrophenoxy)butan-2-one

Cat. No.: B14902742
M. Wt: 237.25 g/mol
InChI Key: OSRNYLCWXONRIW-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-nitrophenoxy)butan-2-one is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of an ethyl group, a nitro group, and a butanone moiety attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-2-nitrophenoxy)butan-2-one typically involves the reaction of 4-ethyl-2-nitrophenol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-2-nitrophenoxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Ethyl-2-nitrophenoxy)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-2-nitrophenoxy)butan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-2-nitrophenoxy)butan-2-one
  • 1-(4-Ethyl-2-nitrophenoxy)propan-2-one
  • 1-(4-Ethyl-2-nitrophenoxy)pentan-2-one

Uniqueness

1-(4-Ethyl-2-nitrophenoxy)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(4-ethyl-2-nitrophenoxy)butan-2-one

InChI

InChI=1S/C12H15NO4/c1-3-9-5-6-12(11(7-9)13(15)16)17-8-10(14)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

OSRNYLCWXONRIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)CC)[N+](=O)[O-]

Origin of Product

United States

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